molecular formula C30H22 B3051455 1,2,4,5-Tetraphenylbenzene CAS No. 3383-32-2

1,2,4,5-Tetraphenylbenzene

Cat. No. B3051455
CAS RN: 3383-32-2
M. Wt: 382.5 g/mol
InChI Key: JTXZAAHCKALMFR-UHFFFAOYSA-N
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Description

1,2,4,5-Tetraphenylbenzene is an organic compound with the molecular formula C30H22 . It has an average mass of 382.496 Da and a monoisotopic mass of 382.172150 Da . It is widely used in organic synthesis .


Synthesis Analysis

1,2,4,5-Tetraphenylbenzene can be synthesized by decorating 1,2,4,5-tetraphenylbenzene with tetra-esters . Another method involves using 1,2,4,5-tetraphenylbenzene as the bridge in the design and synthesis of a high-performance deep-blue hybridized local and charge transfer fluorophore PTPC .


Molecular Structure Analysis

The molecular structure of 1,2,4,5-Tetraphenylbenzene consists of a benzene core with four phenyl groups attached at the 1, 2, 4, and 5 positions .


Chemical Reactions Analysis

1,2,4,5-Tetraphenylbenzene has been used in the creation of a Ni-based coordination polymer derived from 1,2,4,5-tetraaminobenzene, which has shown promise as a fast and stable potassium battery anode .


Physical And Chemical Properties Analysis

1,2,4,5-Tetraphenylbenzene has a molecular weight of 382.4957 . It is soluble in organic solvents such as ethanol, acetone, and benzene, but is almost insoluble in water .

Scientific Research Applications

Molecular Engineering and Crystal Structure

1,2,4,5-Tetraphenylbenzene plays a significant role in molecular engineering and crystal structure studies. It is used in creating hydrogen-bonded molecular crystals, where its derivatives exhibit unique crystallization patterns and can form three-dimensional networks with high volume accessibility to guests (Maly, Gagnon, Maris & Wuest, 2007). Additionally, 1,2,4,5-Tetraphenylbenzene derivatives demonstrate varying crystal structures based on their molecular shape, impacting conjugation and intermolecular interactions (Gagnon, Maris, Arseneault, Maly & Wuest, 2010).

Thermodynamic and Structural Characterization

Studies on polyphenylbenzenes, including 1,2,4,5-Tetraphenylbenzene, focus on their thermodynamic and structural properties. These compounds show a unique balance between molecular flexibility and steric hindrance, affecting their thermodynamic stability and phase behavior (Lima, Rocha, Melo, Gomes, Low & Santos, 2011). The study of these properties is crucial for understanding the material's behavior under different conditions.

Organic Electronics and Light Emitting Diodes (OLEDs)

In the field of organic electronics, 1,2,4,5-Tetraphenylbenzene derivatives are utilized to enhance the orientation and outcoupling efficiency of thermally activated delayed fluorescent emitters in OLEDs. This usage improves device performance without shifting the emission spectrum, a significant advantage for maintaining color purity (Lee, Tseng, Komino, Mamada, Ortiz, Leung, Chiu, Lin, Lee, Adachi, Chen & Chen, 2018).

Microporous Polymers

The compound is also integral in synthesizing microporous polymers. Derivatives from di(3',4'-dihydroxyphenyl)tetraphenylbenzene exhibit different properties based on regioisomers, showing potential in creating high gas permeability films (Short, Carta, Bezzu, Fritsch, Kariuki & McKeown, 2011).

Charge Transfer Complex Studies

1,2,4,5-Tetraphenylbenzene is used in the study of charge transfer complexes. Investigations into the crystal structure and electron paramagnetic resonance (EPR) of these complexes provide insights into molecular interactions and electron transfer mechanisms (Pasimeni, Guella, Corvaja, Clemente & Vicentini, 1983).

properties

IUPAC Name

1,2,4,5-tetraphenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-5-13-23(14-6-1)27-21-29(25-17-9-3-10-18-25)30(26-19-11-4-12-20-26)22-28(27)24-15-7-2-8-16-24/h1-22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXZAAHCKALMFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80297890
Record name 1,2,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,4,5-Tetraphenylbenzene

CAS RN

3383-32-2
Record name NSC118945
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118945
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,2,4,5-tetraphenylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80297890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
142
Citations
Q He, J Liu, M Pan, K Du, Q Tang, CB Gong, W Shen - Dyes and Pigments, 2022 - Elsevier
Multifunctional electrochromic materials are ideal candidates for applications in various commercial fields. In this work, a series of dual-functional materials, 1,2,4,5-tetrakis (4-…
Number of citations: 2 www.sciencedirect.com
Y Yang, K Li, S Luo, Q Li - Journal of Molecular Structure, 2010 - Elsevier
A new rigid tetraaryl-substituted benzene, 1,2,4,5-tetra(p-hydroxyphenyl)benzene (C 30 H 22 O 4 , TetHPB), has been synthesized. Its crystalline hydrate C 30 H 22 O 4 ·2H 2 O (1) and …
Number of citations: 5 www.sciencedirect.com
S Ying, J Lv, Y Li, Y Huo, Y Liu, D Ma… - Materials Chemistry …, 2022 - pubs.rsc.org
Efficient and stable deep-blue organic luminescent materials are important but rare for application in full-color displays due to their intrinsic wide bandgap characteristics. Here, a high-…
Number of citations: 5 pubs.rsc.org
DT Longone, DM Stehouwer - 1970 - deepblue.lib.umich.edu
IV V VI 309 (4.161, 318 (4.23), and 335 nm (4.09), Diimide reduction of I gives cis-~, 2-dipheny~ c~ clopropane, identical in all respects to authentic material (6). The reaction of 1, 2-…
Number of citations: 21 deepblue.lib.umich.edu
K Harada, H Hart, CJ Frank Du - The Journal of Organic …, 1985 - ACS Publications
New methodology for forming four to six new carbon-carbon bonds to an existing benzene ring in a “one-pot” reaction is described. Reaction of hexabromobenzene (7) or 1, 2, 4, 5-…
Number of citations: 65 pubs.acs.org
RJ Theis, RE Dessy - The Journal of Organic Chemistry, 1966 - ACS Publications
(8) W. Dilthey and G. Hurtig, Ber., 67B, 2006 (1934). point, mixture melting point, and ultraviolet spectrum as that of an authentic sample synthesized by the procedure employed by …
Number of citations: 9 pubs.acs.org
X Zhang, H Liu, G Zhuang, S Yang, P Du - Nature Communications, 2022 - nature.com
In the literature, organic materials with both aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) effects that can emit with multiple bands both in the solution …
Number of citations: 32 www.nature.com
N Obata, I Moritani - Bulletin of the Chemical Society of Japan, 1966 - journal.csj.jp
The reactions of acylcyclopropenes, such as 3-benzoyl-1,2-diphenyl- and 3-acetyl-1,2-diphenyl-cyclopropene, were investigated. These ketones gave normal hydrazones with 2,4-…
Number of citations: 12 www.journal.csj.jp
CF Smith, GJ Moore, C Tamborski - Journal of Organometallic Chemistry, 1971 - Elsevier
In earlier work, Durand and co-workers’ studied the reaction between hexabromobenzene* and methyl-and phenylmagnesium bromide. The only products obtained upon hydrolysis, …
Number of citations: 23 www.sciencedirect.com
KE Maly, E Gagnon, T Maris… - Journal of the American …, 2007 - ACS Publications
Hexakis[4-(2,4-diamino-1,3,5-triazin-6-yl)phenyl]benzene (4) incorporates a disc-shaped hexaphenylbenzene core and six peripheral diaminotriazine groups that can engage in …
Number of citations: 208 pubs.acs.org

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